molecular formula C22H26ClN3O3 B8396034 N-(2,6-dimethylphenyl)-2-{4-[2-(2 chlorophenoxy)acetyl]piperazinyl}acetamide

N-(2,6-dimethylphenyl)-2-{4-[2-(2 chlorophenoxy)acetyl]piperazinyl}acetamide

Cat. No. B8396034
M. Wt: 415.9 g/mol
InChI Key: PKANPGZAKRXASY-UHFFFAOYSA-N
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Patent
US06677343B2

Procedure details

To a solution of 9 (0.194g, 0.6mmol) in 4ml acetone was added 2-chlorophenol (0.092g, 0.72mmol) and potassium carbonate (0.3g, 2.2mmol). The solution was heated to reflux and stirred for 48h. The solution was filtered to remove potassium carbonate, concentrated en vacuo, and purified by Prep TLC (10:1 DCM:MeOH) to yield compound 11. Mass spectrum (M+1)=416.32
Name
Quantity
0.194 g
Type
reactant
Reaction Step One
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:22])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19]Cl)[CH2:14][CH2:13]1.[Cl:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[OH:30].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:22])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][O:30][C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=2[Cl:23])[CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.194 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(CCl)=O)=O
Name
Quantity
0.092 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
purified by Prep TLC (10:1 DCM:MeOH)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(COC1=C(C=CC=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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